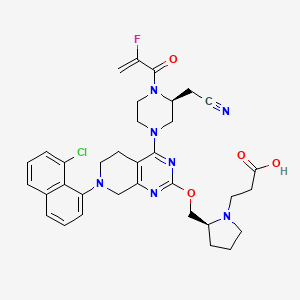

MRTX849 acid

CAS No.:

Cat. No.: VC14590166

Molecular Formula: C34H37ClFN7O4

Molecular Weight: 662.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H37ClFN7O4 |

|---|---|

| Molecular Weight | 662.2 g/mol |

| IUPAC Name | 3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid |

| Standard InChI | InChI=1S/C34H37ClFN7O4/c1-22(36)33(46)43-18-17-42(19-24(43)10-13-37)32-26-11-15-41(29-9-3-6-23-5-2-8-27(35)31(23)29)20-28(26)38-34(39-32)47-21-25-7-4-14-40(25)16-12-30(44)45/h2-3,5-6,8-9,24-25H,1,4,7,10-12,14-21H2,(H,44,45)/t24-,25-/m0/s1 |

| Standard InChI Key | CWTHNCSWSDACRS-DQEYMECFSA-N |

| Isomeric SMILES | C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCC(=O)O)F |

| Canonical SMILES | C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCC(=O)O)F |

Introduction

The compound 3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid is a complex organic molecule with a diverse array of functional groups and stereocenters. It features a pyrido[3,4-d]pyrimidine backbone, a piperazine moiety, and an 8-chloronaphthalene substituent, suggesting significant potential for biological interactions and applications in medicinal chemistry, particularly in oncology.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several multi-step organic reactions. Key methods may include:

-

Condensation Reactions: To form the pyrido[3,4-d]pyrimidine backbone.

-

Alkylation Reactions: To introduce the cyanomethyl and fluoropropenoyl groups.

-

Coupling Reactions: To link the piperazine and naphthalene moieties.

Each reaction step requires careful optimization to ensure high yield and purity of the final product.

Biological Activity and Applications

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in inhibiting KRAS G12C mutations prevalent in various cancers. The mechanism of action involves binding to specific proteins, which can be elucidated further using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Research Findings and Potential

| Aspect | Description |

|---|---|

| Biological Target | KRAS G12C mutations in cancer cells. |

| Mechanism of Action | Inhibition of KRAS G12C through specific protein binding. |

| Potential Applications | Anti-cancer therapy, particularly for tumors with KRAS G12C mutations. |

| Synthetic Challenges | Multi-step synthesis requiring optimization for yield and purity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume